(2E)-3-(4-chlorophenyl)-N-[3-(diethylamino)propyl]prop-2-enamide
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Overview
Description
(E)-3-(4-CHLOROPHENYL)-N-[3-(DIETHYLAMINO)PROPYL]-2-PROPENAMIDE is an organic compound characterized by the presence of a chlorophenyl group, a diethylamino group, and a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-CHLOROPHENYL)-N-[3-(DIETHYLAMINO)PROPYL]-2-PROPENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, diethylamine, and acrylamide.
Condensation Reaction: 4-chlorobenzaldehyde reacts with diethylamine in the presence of a base such as sodium hydroxide to form the intermediate Schiff base.
Addition Reaction: The Schiff base is then reacted with acrylamide under basic conditions to yield the final product, (E)-3-(4-CHLOROPHENYL)-N-[3-(DIETHYLAMINO)PROPYL]-2-PROPENAMIDE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-CHLOROPHENYL)-N-[3-(DIETHYLAMINO)PROPYL]-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-3-(4-CHLOROPHENYL)-N-[3-(DIETHYLAMINO)PROPYL]-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(4-CHLOROPHENYL)-N-[3-(DIETHYLAMINO)PROPYL]-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-BROMOPHENYL)-N-[3-(DIETHYLAMINO)PROPYL]-2-PROPENAMIDE
- (E)-3-(4-FLUOROPHENYL)-N-[3-(DIETHYLAMINO)PROPYL]-2-PROPENAMIDE
- (E)-3-(4-METHOXYPHENYL)-N-[3-(DIETHYLAMINO)PROPYL]-2-PROPENAMIDE
Uniqueness
(E)-3-(4-CHLOROPHENYL)-N-[3-(DIETHYLAMINO)PROPYL]-2-PROPENAMIDE is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The compound’s structure allows for various chemical modifications, making it a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C16H23ClN2O |
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Molecular Weight |
294.82 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[3-(diethylamino)propyl]prop-2-enamide |
InChI |
InChI=1S/C16H23ClN2O/c1-3-19(4-2)13-5-12-18-16(20)11-8-14-6-9-15(17)10-7-14/h6-11H,3-5,12-13H2,1-2H3,(H,18,20)/b11-8+ |
InChI Key |
DZUVXGMOIFZLAQ-DHZHZOJOSA-N |
Isomeric SMILES |
CCN(CC)CCCNC(=O)/C=C/C1=CC=C(C=C1)Cl |
Canonical SMILES |
CCN(CC)CCCNC(=O)C=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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